N-[(2-methyltetrazol-5-yl)methyl]spiro[2.4]heptane-2-carboxamide
Description
N-[(2-methyltetrazol-5-yl)methyl]spiro[24]heptane-2-carboxamide is a complex organic compound featuring a spirocyclic structure
Properties
IUPAC Name |
N-[(2-methyltetrazol-5-yl)methyl]spiro[2.4]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-16-14-9(13-15-16)7-12-10(17)8-6-11(8)4-2-3-5-11/h8H,2-7H2,1H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVWQZUITQEYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CNC(=O)C2CC23CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyltetrazol-5-yl)methyl]spiro[2.4]heptane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The spirocyclic structure is then introduced via a cyclization reaction, often under acidic or basic conditions to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyltetrazol-5-yl)methyl]spiro[2.4]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, often facilitated by strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2-methyltetrazol-5-yl)methyl]spiro[2.4]heptane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(2-methyltetrazol-5-yl)methyl]spiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its binding affinity to biological targets. Additionally, the spirocyclic structure can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: Known for their photochromic properties and used in smart materials.
Spirooxazines: Similar to spiropyrans but with different photophysical properties.
Spiroindolines: Used in medicinal chemistry for their bioactive properties.
Uniqueness
N-[(2-methyltetrazol-5-yl)methyl]spiro[2.4]heptane-2-carboxamide stands out due to its combination of a tetrazole ring and a spirocyclic structure, which imparts unique chemical and physical properties. This makes it a versatile compound for various applications, from drug development to materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
